4-Amino-2,2-dimethylbutanoic acid
Overview
Description
4-Amino-2,2-dimethylbutanoic acid is a derivative of valine, a non-essential amino acid. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of 4-Amino-2,2-dimethylbutanoic acid has been reported in the Journal of Organic Chemistry . The synthesis involves oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation .Molecular Structure Analysis
The molecular structure of 4-Amino-2,2-dimethylbutanoic acid consists of a carboxylic acid group, an amino group, and a butanoic acid backbone with two methyl groups attached to the second carbon .Chemical Reactions Analysis
A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid support . The CAN promoted oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .Scientific Research Applications
Application 1: Use in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a linker in solid phase synthesis . A linker is a molecule that connects the compound of interest to the solid phase, allowing for easy separation of the compound from the reaction mixture.
- Methods of Application or Experimental Procedures : The compound is used as a linker in an oxidatively-activated safety catch system for reaction monitoring and optimization on solid support . The oxidative debenzylation of the tertiary N-benzylamine moiety is promoted by ceric ammonium nitrate (CAN), followed by concomitant cyclisation and release of alcohols and amines .
- Results or Outcomes : This linker system has been applied to the solid phase synthesis of a collection of phenol derivatives, and to the demonstration of the attachment and release of a chiral auxiliary from a solid support .
Application 2: Use as a Building Block in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a building block in chemical synthesis . Building blocks are simple compounds that are used to create more complex molecules in chemical reactions.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, “4-Amino-2,2-dimethylbutanoic acid” would be combined with other reagents under specific conditions to form the desired product .
- Results or Outcomes : The results or outcomes would also depend on the particular synthesis being performed. In general, the use of “4-Amino-2,2-dimethylbutanoic acid” as a building block can enable the synthesis of a wide variety of complex molecules .
Application 3: Use as a Chemical Reagent
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a chemical reagent . A reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction being performed. Typically, “4-Amino-2,2-dimethylbutanoic acid” would be combined with other reagents under specific conditions to cause the desired reaction .
- Results or Outcomes : The results or outcomes would also depend on the particular reaction being performed. In general, the use of “4-Amino-2,2-dimethylbutanoic acid” as a reagent can enable a wide variety of chemical reactions .
properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEOMMHBZTWQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363588 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,2-dimethylbutanoic acid | |
CAS RN |
138146-22-2 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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